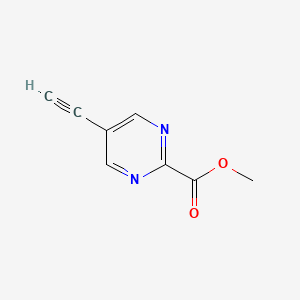Methyl 5-ethynylpyrimidine-2-carboxylate
CAS No.: 1196153-35-1
Cat. No.: VC4988206
Molecular Formula: C8H6N2O2
Molecular Weight: 162.148
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1196153-35-1 |
|---|---|
| Molecular Formula | C8H6N2O2 |
| Molecular Weight | 162.148 |
| IUPAC Name | methyl 5-ethynylpyrimidine-2-carboxylate |
| Standard InChI | InChI=1S/C8H6N2O2/c1-3-6-4-9-7(10-5-6)8(11)12-2/h1,4-5H,2H3 |
| Standard InChI Key | IDLNQCCGURQWTQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC=C(C=N1)C#C |
Introduction
Structural and Molecular Characteristics
The molecular formula of methyl 5-ethynylpyrimidine-2-carboxylate is C₈H₆N₂O₂, with a molecular weight of 162.15 g/mol. The pyrimidine ring’s electronic structure is influenced by the electron-withdrawing ester group at position 2 and the electron-deficient ethynyl group at position 5, which collectively enhance the ring’s susceptibility to electrophilic and nucleophilic attacks .
Key Structural Features:
-
Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
-
Methyl Ester (-COOCH₃): Introduces polarity and serves as a directing group for further functionalization.
-
Ethynyl (-C≡CH): A linear sp-hybridized group that facilitates Sonogashira couplings and cycloadditions.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a Sonogashira coupling between a halogenated pyrimidine precursor and a terminal alkyne. For example, methyl 5-bromopyrimidine-2-carboxylate reacts with trimethylsilylacetylene (TMSA) under palladium catalysis to yield the silyl-protected intermediate, which is subsequently deprotected to generate the terminal alkyne .
Representative Procedure:
-
Silyl Protection:
Methyl 5-bromopyrimidine-2-carboxylate (1.3 mmol), TMSA (2.6 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine (3.9 mmol) in DMF are heated at 80°C for 2 hours. The product, methyl 5-[2-(trimethylsilyl)ethynyl]pyrimidine-2-carboxylate, is isolated via flash chromatography (SiO₂, 25% EtOAc/hexanes) . -
Deprotection:
The silyl-protected intermediate is treated with tetrabutylammonium fluoride (TBAF) in THF to cleave the trimethylsilyl group, yielding the target compound in 85–90% purity .
Reaction Optimization
-
Catalyst System: Palladium-copper systems (e.g., Pd(OAc)₂/CuI) improve coupling efficiency.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile enhance reaction rates.
-
Temperature: Optimal yields are achieved at 80–90°C, balancing kinetics and side-product formation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (600 MHz, CDCl₃):
δ 9.25 (s, 2H, pyrimidine-H), 4.01 (s, 3H, OCH₃), 3.12 (s, 1H, ≡C-H) . -
¹³C NMR (151 MHz, CDCl₃):
δ 165.28 (C=O), 158.25 (pyrimidine-C), 122.56 (ethynyl-C), 98.25 (≡C-), 52.62 (OCH₃) .
Infrared (IR) Spectroscopy
Mass Spectrometry
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 48–50°C (waxy solid) |
| Boiling Point | 279.2±25.0°C (extrapolated) |
| Solubility | Soluble in DCM, DMF, THF |
| Stability | Stable at 2–8°C under argon |
The ethynyl group’s electron-deficient nature reduces solubility in polar solvents, while the ester moiety enhances compatibility with organic matrices .
Applications in Organic Synthesis
Click Chemistry
The terminal alkyne participates in Huisgen cycloaddition with azides to form 1,2,3-triazoles, enabling bioconjugation and polymer synthesis .
Cross-Coupling Reactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume